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Cat. No.: B15586906 Get Quote

The Hippo-Yes-associated protein (YAP) signaling pathway is a critical regulator of organ size,

cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development

and progression of various cancers, making it a prime target for therapeutic intervention. The

transcriptional co-activator YAP is the central effector of this pathway; its activation and nuclear

translocation lead to the expression of genes that promote cell growth and inhibit apoptosis.

Consequently, significant research efforts are focused on identifying and validating inhibitors of

YAP signaling.

This guide provides a comprehensive comparison of G007-LK, a potent small molecule

inhibitor, and its role in suppressing YAP signaling. We will delve into its mechanism of action,

present supporting experimental data in comparison to other known YAP inhibitors, and provide

detailed protocols for key validation experiments.

Mechanism of Action: How G007-LK Suppresses
YAP Signaling
G007-LK is a potent and highly selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes

that belong to the poly(ADP-ribose) polymerase (PARP) family.[1][2] The inhibitory action of

G007-LK on YAP signaling is not direct but is mediated through the stabilization of the

Angiomotin (AMOT) family of proteins.[3][4]

Here's a step-by-step breakdown of the mechanism:
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Inhibition of Tankyrase: G007-LK binds to the adenosine pocket within the PARP domain of

TNKS1/2, effectively inhibiting their catalytic activity.[5]

Stabilization of Angiomotin (AMOT): Tankyrases normally promote the degradation of AMOT

proteins.[3] By inhibiting TNKS1/2, G007-LK prevents this degradation, leading to the

accumulation and stabilization of AMOT proteins in the cytoplasm.[3][4]

Cytoplasmic Sequestration of YAP: Stabilized AMOT proteins bind to YAP, sequestering it in

the cytoplasm.[3][6]

Suppression of YAP-mediated Transcription: This cytoplasmic retention prevents YAP from

translocating into the nucleus and interacting with TEAD transcription factors. The absence

of the YAP/TEAD complex on the promoter regions of target genes leads to the suppression

of their transcription, ultimately inhibiting cell proliferation and promoting apoptosis.[3][4][7]
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Caption: Mechanism of G007-LK in suppressing YAP signaling.

Comparative Performance of G007-LK
The efficacy of G007-LK in suppressing YAP signaling has been demonstrated across various

cancer cell lines. Its performance can be objectively compared with other known inhibitors of

the Hippo-YAP pathway.

G007-LK: Key Performance Indicators
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Metric Value Cell Line(s) Reference

TNKS1 IC50 46 nM Biochemical Assay [1][2]

TNKS2 IC50 25 nM Biochemical Assay [1][2]

Cellular IC50 50 nM Cellular Assay [2]

Effect on Nuclear YAP

No significant

reduction observed in

some studies, but

functional output is

decreased.

Various [4][7]

YAP Target Gene

Downregulation

Significant reduction

in CCN1, CCN2, and

AMOTL2 transcription.

Various [4][5][7]

Effect on Cell

Proliferation

Dose-dependent

inhibition of cell

growth.

Hepatocellular

carcinoma cells,

others

[1][5][7]

Comparison with Alternative YAP Signaling Inhibitors
Several other compounds have been identified that inhibit YAP signaling through different

mechanisms. A direct comparison highlights the unique aspects of G007-LK.
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Inhibitor Target
Mechanism of
Action

Key
Advantages

Key
Limitations

G007-LK Tankyrase 1/2

Stabilizes AMOT

proteins, leading

to cytoplasmic

sequestration of

YAP.[3]

High potency

and selectivity for

TNKS1/2; good

oral availability.

[2][3]

Indirect inhibitor

of YAP; efficacy

may be cell-

context

dependent.[4]

Verteporfin
YAP-TEAD

Interaction

Directly disrupts

the interaction

between YAP

and TEAD

transcription

factors.[8][9]

Targets the final

step in the YAP

signaling

cascade.

Photosensitizer,

its activity can be

light-dependent;

potential off-

target effects.[8]

XAV939 Tankyrase 1/2

Similar

mechanism to

G007-LK,

stabilizes Axin

and AMOT

proteins.[3]

Well-

characterized

research tool for

Wnt and Hippo

pathways.

Poor

pharmacokinetic

properties,

limiting its

therapeutic

potential.[5]

GNE-7883 Pan-TEAD

Allosterically

binds to the

TEAD lipid

pocket, blocking

YAP/TAZ

interaction.[10]

Potent and direct

inhibition of all

TEAD paralogs.

[10]

Still in preclinical

development.

CA3
Unknown, affects

YAP1 signaling

Reduces

YAP1/TEAD

levels and

activity.[11]

Effective in

mesothelioma

cancer stem

cells.[11]

The direct

molecular target

is not fully

elucidated.

Experimental Validation Workflow
Validating the role of a compound like G007-LK in suppressing YAP signaling involves a series

of well-defined experiments. The logical flow is to first confirm the engagement of the direct
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target, then to assess the downstream effects on the signaling pathway, and finally to evaluate

the phenotypic consequences on cancer cells.

Start: Treat cells with G007-LK

Step 1: Confirm Target Engagement
(e.g., In-cell thermal shift assay for TNKS1/2)

Step 2: Assess Downstream Pathway Effects

Step 3: Evaluate Phenotypic Outcomes Western Blot
(AMOT, YAP, p-YAP levels)

Immunofluorescence
(YAP cellular localization)

RT-qPCR
(YAP target gene expression)

Luciferase Reporter Assay
(TEAD transcriptional activity)

Conclusion: G007-LK suppresses
YAP signaling

Cell Proliferation Assay
(e.g., MTS, CCK-8)

Apoptosis Assay
(e.g., Caspase activity, Annexin V) 3D Spheroid Formation Assay

Click to download full resolution via product page

Caption: Experimental workflow for validating a YAP signaling inhibitor.

Detailed Experimental Protocols
Here are the methodologies for key experiments used to validate the effects of G007-LK on

YAP signaling.

Western Blotting for Protein Levels and Phosphorylation
Objective: To determine the effect of G007-LK on the protein levels of total YAP,

phosphorylated YAP (p-YAP), TAZ, and AMOT family proteins.

Protocol:
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Cell Culture and Treatment: Plate cells (e.g., HEK293A, MCF10A, or relevant cancer cell

lines) and grow to 70-80% confluency. Treat cells with desired concentrations of G007-LK
(e.g., 1 µM) or DMSO as a vehicle control for 24 or 72 hours.[5][7]

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented

with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-

polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-p-YAP (S127), anti-

AMOTL2, anti-Actin, anti-Lamin B1) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection

system. Use Actin or Lamin B1 as a loading control.[5][7]

Real-Time Quantitative PCR (RT-qPCR) for Target Gene
Expression
Objective: To quantify the mRNA expression levels of YAP target genes (e.g., CCN1/CYR61,

CCN2/CTGF, AMOTL2, ANKRD1) following G007-LK treatment.

Protocol:
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Cell Treatment and RNA Extraction: Treat cells with G007-LK (e.g., 1 µM) or DMSO for 24

hours.[7] Isolate total RNA using a commercial RNA extraction kit.

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit.

qPCR Reaction:

Prepare a reaction mix containing cDNA template, forward and reverse primers for the

target genes and a housekeeping gene (e.g., GAPDH), and a SYBR Green qPCR master

mix.

Perform the qPCR reaction in a real-time PCR system.

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing

the expression of target genes to the housekeeping gene.[7]

Cell Proliferation (MTS) Assay
Objective: To assess the effect of G007-LK on the proliferation of YAP-dependent cancer cells.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Treatment: Treat the cells with a range of concentrations of G007-LK or DMSO control.

Incubation: Incubate the cells for the desired time period (e.g., 5-8 days).[7]

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the control wells to determine the

percentage of cell viability or proliferation inhibition.

Immunofluorescence for YAP Localization
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Objective: To visualize the subcellular localization of YAP and determine if G007-LK treatment

promotes its cytoplasmic retention.

Protocol:

Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.

Treatment: Treat cells with G007-LK or DMSO as described previously.

Fixation and Permeabilization:

Wash cells with PBS.

Fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Staining:

Block with 1% BSA in PBST for 30 minutes.

Incubate with a primary antibody against YAP overnight at 4°C.

Wash with PBS.

Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

Counterstain nuclei with DAPI.

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or

confocal microscope.[3][6]

By employing these methodologies, researchers can rigorously validate the inhibitory effect of

G007-LK on the Hippo-YAP signaling pathway and compare its efficacy to other potential

therapeutic agents. The data collectively support G007-LK as a valuable chemical probe and a

potential starting point for the development of novel anti-cancer therapies targeting YAP-driven

malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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